
9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-
Vue d'ensemble
Description
9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- is a useful research compound. Its molecular formula is C10H12N4OS and its molecular weight is 236.3 g/mol. The purity is usually 95%.
The exact mass of the compound 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- is a purine derivative with the molecular formula and a molecular weight of 236.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
Anticancer Potential
Recent studies have highlighted the anticancer properties of various purine derivatives, including 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-. Research indicates that purine analogs can inhibit critical kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1). Plk1 is overexpressed in several cancers, making it a prime target for therapeutic intervention .
In specific assays, derivatives of purine compounds have shown promising cytotoxic activity against various cancer cell lines. For instance, a study evaluated the efficacy of several purine analogs against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited lower values than established chemotherapeutics like 5-Fluorouracil and Fludarabine, suggesting enhanced efficacy .
The biological activity of 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- may be attributed to its ability to interfere with cellular signaling pathways. Purines are known to play significant roles in cellular processes such as energy transfer and signal transduction. The methylthio group in this compound may enhance its interaction with specific enzymes or receptors involved in these pathways.
Case Studies
- Cytotoxicity Testing : In a recent study, various purine derivatives were synthesized and tested for their cytotoxic effects on cancer cells. Among these, compounds with substitutions at the C-6 position showed significant promise, with some achieving values in the micromolar range against Huh7 cells .
- Inhibition of Kinases : Another study focused on the inhibition of phosphatidylinositol 3-kinase delta (PI3Kδ), a kinase implicated in various cancers. Compounds structurally similar to 9H-Purine were tested for their ability to inhibit PI3Kδ activity, demonstrating potential as therapeutic agents in cancer treatment .
Comparative Analysis of Biological Activity
Applications De Recherche Scientifique
Overview
9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- is a purine derivative with the molecular formula and a molecular weight of 236.3 g/mol. This compound has attracted attention in various research fields, particularly in oncology and pharmacology, due to its potential biological activities.
Research indicates that purine derivatives, including 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-, may inhibit key kinases involved in cancer progression. Notably, Polo-like kinase 1 (Plk1), which is overexpressed in several cancers, has been identified as a target for these compounds. Studies have shown that certain purine analogs exhibit cytotoxic activity against various cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, suggesting their potential as therapeutic agents.
Cytotoxicity Testing
A recent study synthesized various purine derivatives and evaluated their cytotoxic effects on cancer cells. Among these compounds, those with substitutions at the C-6 position demonstrated significant promise, achieving micromolar range values against Huh7 cells. This indicates the potential for developing effective anticancer therapies based on this compound.
Inhibition of Kinases
Another research effort focused on the inhibition of phosphatidylinositol 3-kinase delta (PI3Kδ), a kinase implicated in multiple cancers. Compounds structurally similar to 9H-Purine were tested for their ability to inhibit PI3Kδ activity, demonstrating potential as therapeutic agents in cancer treatment. The results from these studies suggest that derivatives of this purine compound could be developed into targeted therapies for specific cancer types.
Propriétés
IUPAC Name |
6-methylsulfanyl-9-(oxolan-2-yl)purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-16-10-8-9(11-5-12-10)14(6-13-8)7-3-2-4-15-7/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTSXMRWYCIOHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286282 | |
Record name | 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51112-64-2 | |
Record name | AX 53 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.